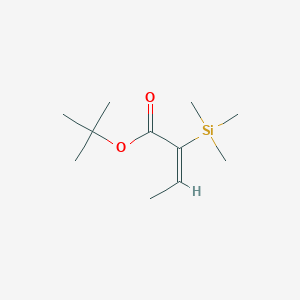
tert-butyl (2E)-2-(trimethylsilyl)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2E)-2-(trimethylsilyl)-2-butenoate is an organic compound that features both a tert-butyl ester and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-2-(trimethylsilyl)-2-butenoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acrylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2E)-2-(trimethylsilyl)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl (2E)-2-(trimethylsilyl)-2-butanol, while reduction could produce tert-butyl (2E)-2-(trimethylsilyl)-2-butanol .
Scientific Research Applications
tert-Butyl (2E)-2-(trimethylsilyl)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2E)-2-(trimethylsilyl)-2-butenoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at certain sites. Additionally, the ester group can undergo hydrolysis to release active intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl propionate: Contains a trimethylsilyl group but has a different ester moiety.
tert-Butyl (2E)-2-butenoate: Similar but without the trimethylsilyl group.
Uniqueness
tert-Butyl (2E)-2-(trimethylsilyl)-2-butenoate is unique due to the presence of both the tert-butyl ester and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C11H22O2Si |
|---|---|
Molecular Weight |
214.38 g/mol |
IUPAC Name |
tert-butyl (E)-2-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C11H22O2Si/c1-8-9(14(5,6)7)10(12)13-11(2,3)4/h8H,1-7H3/b9-8+ |
InChI Key |
LYNRTHGBYCAXSM-CMDGGOBGSA-N |
Isomeric SMILES |
C/C=C(\C(=O)OC(C)(C)C)/[Si](C)(C)C |
Canonical SMILES |
CC=C(C(=O)OC(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


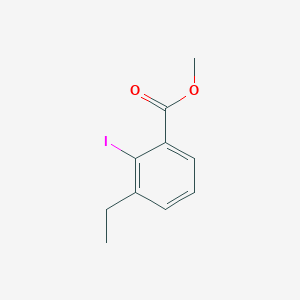
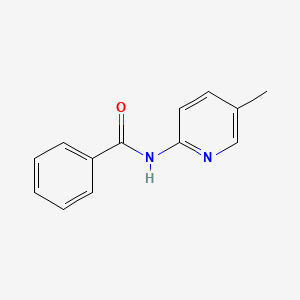
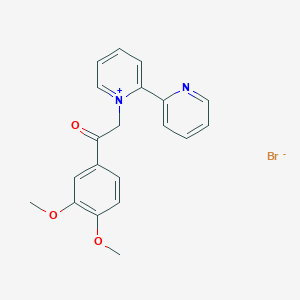

![2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B11952686.png)

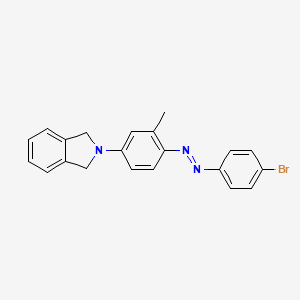
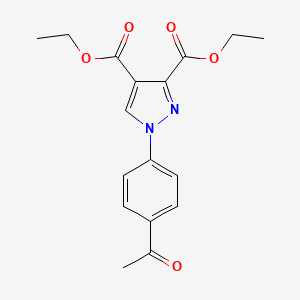
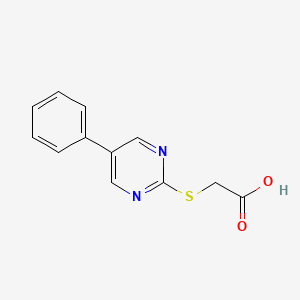
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)
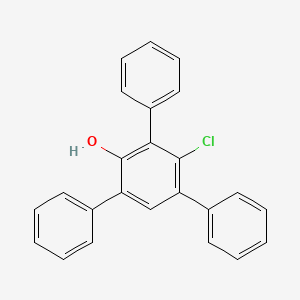
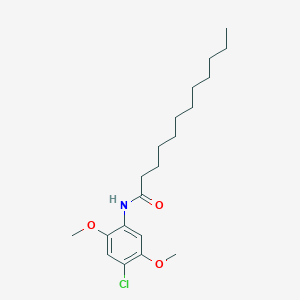
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)

